
tert-butyl 4-(2-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H33N5O4 and its molecular weight is 407.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “tert-butyl 4-(2-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate”:
Pharmaceutical Development
This compound is often explored in pharmaceutical research for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy, safety, and mechanism of action in treating diseases such as cancer, neurological disorders, and infectious diseases .
Neuroprotective Agents
Studies have shown that similar compounds can act as neuroprotective agents. This compound may inhibit enzymes like acetylcholinesterase and β-secretase, which are involved in the pathogenesis of neurodegenerative diseases like Alzheimer’s . By preventing the aggregation of amyloid-beta peptides, it could potentially slow down or prevent the progression of such diseases.
Antimicrobial Activity
The triazole moiety in the compound is known for its antimicrobial properties. Researchers explore its potential to inhibit the growth of bacteria, fungi, and viruses. This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Cancer Research
The compound’s structure allows it to interact with various cellular pathways involved in cancer progression. It is studied for its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis. These properties make it a promising candidate for anticancer drug development .
Enzyme Inhibition Studies
Researchers use this compound to study enzyme inhibition, particularly enzymes that are crucial in metabolic pathways. By understanding how this compound inhibits specific enzymes, scientists can design more effective inhibitors for therapeutic use .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins or nucleic acids allows researchers to investigate the roles of these biomolecules in various cellular functions .
Drug Delivery Systems
The compound’s stability and solubility properties make it a candidate for developing drug delivery systems. Researchers explore its use in formulating nanoparticles, liposomes, or other delivery vehicles to enhance the bioavailability and targeted delivery of therapeutic agents .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis .
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is explored to understand its full potential and to develop new technologies and therapies.
Propriétés
IUPAC Name |
tert-butyl 4-[2-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O4/c1-20(2,3)29-19(27)23-8-5-15(6-9-23)11-18(26)24-10-7-17(13-24)25-12-16(14-28-4)21-22-25/h12,15,17H,5-11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDISGNORKMUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

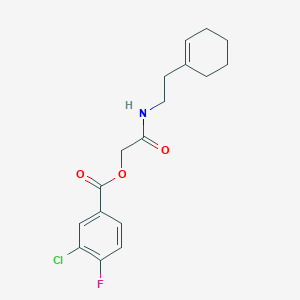
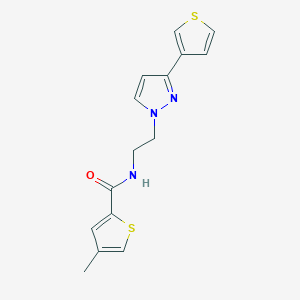
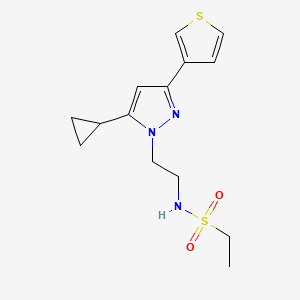
![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
![1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone](/img/structure/B2611633.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)
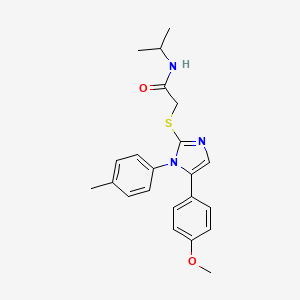
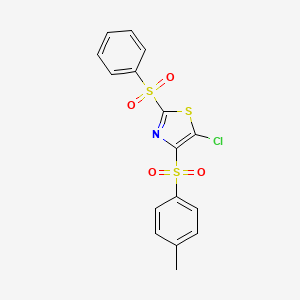
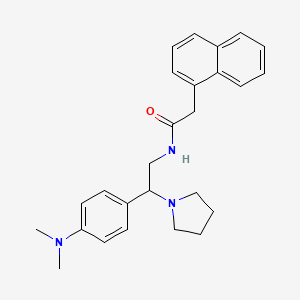


![2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid](/img/structure/B2611643.png)
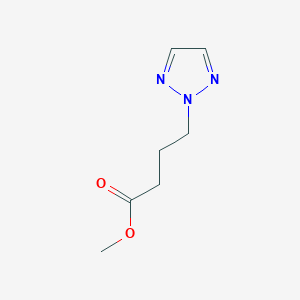
![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)